5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid
Description
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (C₁₂H₁₇N₃O₄, MW 267.3) is a bicyclic heterocyclic compound featuring a fused triazole-pyrazine core. The tert-butoxycarbonyl (Boc) group at position 5 serves as a protective moiety, enhancing stability during synthetic processes, while the carboxylic acid at position 3 provides functional versatility for further derivatization . Its synthesis typically leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) or tandem cyclization strategies, reflecting its alignment with "click chemistry" principles .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)8(9(16)17)12-13-15/h4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGOLMOPQCDNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=N2)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid (CAS No. 1251002-60-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, supported by case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 268.27 g/mol
- Structure : The compound features a triazole ring fused with a pyrazine moiety, which is significant for its biological interactions.
Case Study: Antimycobacterial Activity
A study on substituted pyrazine derivatives demonstrated that certain compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, with inhibition rates reaching up to 72% . Although the specific activity of our compound remains to be fully characterized, its structural similarity suggests potential efficacy.
Anticancer Activity
The anticancer properties of triazole-containing compounds have been explored in various studies. For instance, derivatives similar to the compound have shown effectiveness against different cancer cell lines.
Research Findings
- In vitro Studies : A related study highlighted the anticancer activity of compounds with similar structural frameworks against human lung cancer cell lines (A549), indicating potential for further development in cancer therapeutics .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the induction of apoptosis and disruption of cellular signaling pathways relevant to cancer progression.
Biological Activity Summary Table
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the chemical structure can enhance biological activity. Compounds with bulky groups such as tert-butyl have shown increased lipophilicity and potentially improved membrane permeability, which may enhance their antimicrobial and anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Impact : The Boc group in the target compound improves solubility and synthetic handling compared to the oxo group in CAS 1443978-79-7, which may enhance electrophilicity but reduce stability .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of pyrazine precursors followed by Boc (tert-butoxycarbonyl) protection. For example, triazolo-pyrazine cores can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives. Reaction temperature, solvent polarity, and catalyst loading significantly affect yield. Evidence from analogous compounds (e.g., tert-butoxycarbonyl-protected piperazine derivatives) suggests that anhydrous conditions and inert atmospheres improve Boc stability during synthesis . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (as described for structurally related compounds) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and triazolo-pyrazine backbone. DEPT-135 can differentiate CH₂ and CH₃ groups in the tetrahydro-pyrazine ring .
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times for Boc-protected analogs range between 8–12 minutes under these conditions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at ~325.3 g/mol for C₁₃H₂₀N₄O₄).
Q. How can researchers ensure the stability of the Boc group during storage and experimental handling?
- Methodological Answer : Store the compound at -20°C under argon to prevent hydrolysis of the Boc group. Avoid prolonged exposure to acidic or basic conditions during experiments. TLC monitoring (silica gel, ethyl acetate/hexane) can detect degradation products (e.g., free amine at Rf ~0.2 vs. Boc-protected at Rf ~0.6) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as Boc deprotection or triazolo ring functionalization. Software like Gaussian or ORCA can simulate transition states and activation energies. For example, ICReDD’s workflow integrates computational predictions with experimental validation to identify optimal reaction conditions (e.g., solvent effects on regioselectivity) .
Q. What experimental design strategies optimize reaction parameters for derivatizing the triazolo-pyrazine core?
- Methodological Answer : Use a Design of Experiments (DoE) approach to vary temperature, catalyst type (e.g., Pd/C vs. Rh), and stoichiometry. For instance, a central composite design can map the impact of temperature (80–120°C) and catalyst loading (1–5 mol%) on cross-coupling yields. Statistical tools like Minitab or JMP analyze interactions between variables, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. simulated spectra) require iterative validation:
Re-examine computational inputs (e.g., solvent dielectric constant in simulations).
Acquire 2D NMR (COSY, HSQC) to confirm spatial proton-proton relationships.
Cross-reference with X-ray crystallography data from analogous compounds (e.g., tert-butoxycarbonyl-protected piperazines ).
Q. What role does the Boc group play in modulating the compound’s solubility and reactivity in aqueous vs. organic media?
- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. In hydrolysis studies, the Boc group’s removal (via TFA) increases polarity, enabling downstream bioconjugation. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 270 nm for Boc cleavage) quantify hydrolysis rates under varying pH conditions .
Q. How can heterogeneous catalysis improve the scalability of reactions involving this compound?
- Methodological Answer : Immobilized catalysts (e.g., Pd on mesoporous silica) enable efficient recovery and reuse. For example, Heck coupling reactions using this compound as a substrate achieve >80% yield over 5 cycles with minimal leaching (ICP-MS analysis of reaction filtrate confirms <0.1 ppm Pd loss) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
